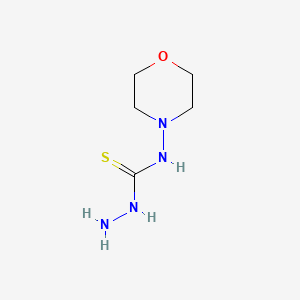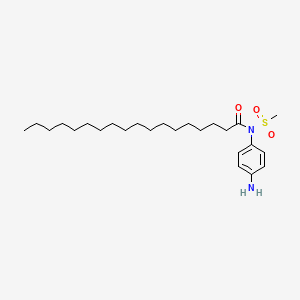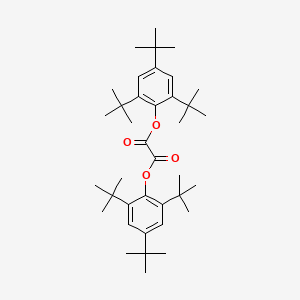
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide: is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a nitrophenyl group and a phenyl group. The presence of the nitro group and the phenyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method involves the reaction of 4-nitrophenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation. The choice of solvents and reaction conditions may also be adjusted to ensure safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Reduction: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols.
Major Products Formed:
Reduction Products: 3-(4-Aminophenyl)-5-phenyl-4H-pyrazol-4-one.
Oxidation Products: Various oxidized derivatives of the phenyl ring.
Substitution Products: Compounds with substituted nitrophenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications in coatings, inks, and other materials.
Wirkmechanismus
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets. The nitro group and the phenyl group play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4H-Pyrazol-4-one, 3-phenyl-5-(4-nitrophenyl)-: Similar structure but with different substitution patterns.
4H-Pyrazol-4-one, 3-(4-methylphenyl)-5-phenyl-: Contains a methyl group instead of a nitro group.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Contains a chloro group instead of a nitro group.
Uniqueness: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is unique due to the presence of both the nitro group and the phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61572-34-7 |
|---|---|
Molekularformel |
C15H9N3O5 |
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C15H9N3O5/c19-15-13(10-4-2-1-3-5-10)16(20)17(21)14(15)11-6-8-12(9-7-11)18(22)23/h1-9H |
InChI-Schlüssel |
XLSAGTVARPASJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)



![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)


